molecular formula C8H9NO B185667 N-Methylphenylnitrone CAS No. 3376-23-6

N-Methylphenylnitrone

Cat. No.: B185667
CAS No.: 3376-23-6
M. Wt: 135.16 g/mol
InChI Key: AKVBBQCAQAJLKM-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methylphenylnitrone can be synthesized through the reaction of methanamine with benzaldehyde in the presence of an oxidizing agent . The reaction typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methylphenylnitrone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different nitrone derivatives, while reduction can regenerate the original amine .

Comparison with Similar Compounds

N-Methylphenylnitrone can be compared with other similar compounds such as:

Properties

IUPAC Name

N-methyl-1-phenylmethanimine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-9(10)7-8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVBBQCAQAJLKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=CC1=CC=CC=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: The research paper mentions a [3+2] cycloaddition reaction involving N-methyl-1-phenylmethanimine oxide and bicyclopropylidene. What is the significance of understanding this reaction mechanism?

A1: Understanding the mechanism of the [3+2] cycloaddition reaction between N-methyl-1-phenylmethanimine oxide and bicyclopropylidene is crucial for several reasons []:

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